
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
描述
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a tosyl group at the 3rd position of the quinoline ring, along with a piperazine moiety substituted with a 2-fluorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinoline ring, especially at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group, which can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic conditions with solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, particularly against various strains of bacteria and fungi.
Case Studies and Findings
- Antibacterial Activity : A study synthesized derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, revealing that compounds with piperazine substitutions exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) ranged from 1 to 50 mg/mL, indicating strong potential as antibacterial agents .
- Antifungal Activity : In vitro evaluations showed that certain derivatives of the compound displayed antifungal activity against Candida albicans and Penicillium chrysogenum. The most effective compounds achieved MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential use in treating tuberculosis .
Compound | Target Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|---|
6-Fluoro-1-(2,5-dioxo-piperazin-1-yl)-4-oxoquinoline | E. coli | 4.1 | Antibacterial |
6-Fluoro-1-(2,5-dioxo-piperazin-1-yl)-4-oxoquinoline | Staphylococcus aureus | 3.1 | Antibacterial |
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | Candida albicans | 25 | Antifungal |
Antitumor Activity
Research indicates that this compound may also possess antitumor properties.
Case Studies and Findings
A study investigated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results showed that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. These findings suggest a potential role in cancer therapy .
Structure-Activity Relationship
The efficacy of this compound can be attributed to its structural components.
Key Structural Features
- Fluorine Substitutions : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to improved interaction with biological targets.
- Piperazine Moiety : The piperazine ring is known for its ability to modulate receptor activity, which may enhance the compound's therapeutic profile.
作用机制
The mechanism of action of 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: By inhibiting these enzymes, the compound interferes with bacterial DNA synthesis, leading to cell death. In cancer cells, it may induce apoptosis by interacting with DNA and disrupting cellular processes.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other fluoroquinolones. Its tosyl group and piperazine moiety with a 2-fluorophenyl substitution provide unique interactions with molecular targets, potentially leading to enhanced efficacy and reduced resistance.
生物活性
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and notable case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.44 g/mol. The compound features a quinoline core substituted with a tosyl group and a piperazine moiety, which is known to enhance biological activity by improving solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorinated phenyl groups have shown enhanced activity against various bacterial strains. A study demonstrated that certain fluorinated triazines had notable antimicrobial effects against gram-positive bacteria and fungi, suggesting that the incorporation of fluorine atoms can increase potency against microbial pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. A notable case study involved the evaluation of quinoline derivatives, where compounds with similar structural features were tested for their ability to inhibit cancer cell proliferation. The results indicated that these derivatives could induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells, highlighting their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell growth. For example, studies on related compounds have shown that they can inhibit tyrosinase activity, which is crucial for melanin production in certain cancers .
- Interference with DNA Replication : Some quinoline derivatives are known to intercalate into DNA, disrupting replication processes in cancer cells.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, further supporting its anticancer properties.
Table 1: Summary of Biological Activities
Notable Research Findings
A recent study focusing on the synthesis of benzimidazole derivatives related to piperazine compounds demonstrated that these analogs exhibited superior urease inhibition compared to standard treatments, suggesting a promising avenue for further exploration in the context of ureolytic bacterial infections .
Moreover, the structural modifications involving piperazine rings have been shown to enhance the biological activities significantly, emphasizing the role of molecular design in drug development.
常见问题
Q. What are the critical steps and optimization strategies for synthesizing 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinolone?
Methodological Answer:
The synthesis involves three key stages:
Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline scaffold.
Piperazine Substitution : Nucleophilic substitution at the 4-position of the quinoline using 1-(2-fluorophenyl)piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Tosylation : Sulfonylation at the 3-position using tosyl chloride in dichloromethane with a base (e.g., triethylamine) to achieve regioselectivity .
Optimization Strategies :
- Temperature Control : Elevated temperatures (>100°C) during cyclocondensation improve yields but require inert atmospheres to prevent decomposition.
- Catalyst Use : Pd(OAc)₂ or CuI can accelerate coupling reactions in piperazine substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Table 1: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Quinoline Formation | Aniline, PPA, 120°C, 6h | 65–70 | |
Piperazine Substitution | 1-(2-Fluorophenyl)piperazine, DMF, 90°C, 18h | 55–60 | |
Tosylation | Tosyl chloride, Et₃N, DCM, RT, 4h | 80–85 |
Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic and computational methods?
Methodological Answer:
- NMR Analysis : ¹⁹F NMR distinguishes fluorine environments (e.g., 2-fluorophenyl vs. 6-fluoroquinoline), while 2D-COSY/HMBC confirms piperazine connectivity .
- X-ray Crystallography : Resolves torsional angles between the tosyl group and quinoline core, critical for conformational studies .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data (e.g., IR vibrational modes) .
Advanced Tip : Use dynamic NMR to study piperazine ring puckering at low temperatures (–40°C) .
Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities validated experimentally?
Methodological Answer:
- Target Hypotheses :
- Serotonin Receptors (5-HT₁A/2A) : Predicted via molecular docking due to piperazine’s affinity for monoamine transporters .
- Kinase Inhibition : Quinoline’s planar structure may intercalate ATP-binding pockets (e.g., EGFR kinase) .
Validation Methods :
- Radioligand Binding Assays : Competitive displacement of [³H]WAY-100635 (5-HT₁A) or [³H]ketanserin (5-HT₂A) in HEK293 cells .
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo luminescence assays .
Table 2: Example Binding Data
Target | IC₅₀ (nM) | Assay Type | Reference |
---|---|---|---|
5-HT₁A | 12.3 ± 1.2 | Radioligand | |
EGFR Kinase | 85.6 ± 6.7 | ATP-Glo |
Q. How can contradictory data in receptor selectivity studies be reconciled?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell type, ligand concentration). Mitigation strategies:
Orthogonal Assays : Cross-validate radioligand data with functional assays (e.g., cAMP accumulation for 5-HT₁A) .
Theoretical Frameworks : Apply kinetic models (e.g., two-state receptor theory) to distinguish binding vs. functional efficacy .
Meta-Analysis : Aggregate data from multiple labs using standardized protocols (e.g., Eurofins Panlabs panel) .
Q. What computational approaches are used to predict metabolic stability and off-target effects?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (3.2) and topological polar surface area (78 Ų) to assess blood-brain barrier penetration .
- CYP450 Metabolism : Docking simulations with CYP3A4/2D6 isoforms identify potential oxidation sites (e.g., piperazine N-dealkylation) .
- Off-Target Profiling : Similarity ensemble approach (SEA) maps structural motifs to known toxicophores (e.g., hERG channel inhibitors) .
Q. How can analytical reproducibility be ensured in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Optimization :
- Internal Standards : Use deuterated analogs (e.g., d₄-tosyl group) to correct matrix effects .
Advanced Research Questions
Q. What strategies improve the compound’s selectivity for 5-HT₁A over α₁-adrenergic receptors?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce bulkier substituents (e.g., tert-butyl) at the piperazine N4-position to sterically hinder α₁ binding .
- Fragment Replacement : Replace tosyl with sulfonamides (e.g., mesyl) to reduce lipophilicity and α₁ affinity .
Q. How does the compound’s conformation in solution differ from its crystal structure?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, 300K) to assess piperazine ring flexibility. Compare with X-ray torsional angles .
- NOESY NMR : Detect through-space correlations between tosyl protons and quinoline H5 to validate solution conformers .
Q. What functional group modifications enhance metabolic stability without compromising potency?
Methodological Answer:
- Fluorine Scanning : Add 2-fluoro to the phenylpiperazine to block CYP2D6-mediated oxidation .
- Bioisosteres : Replace tosyl with trifluoromethanesulfonyl (CF₃SO₂) for improved hydrolytic stability .
Q. How can synergistic effects with chemotherapeutics be mechanistically characterized?
Methodological Answer:
- Combinatorial Screening : Test against NCI-60 cell lines with cisplatin/paclitaxel. Calculate combination index (CI) via Chou-Talalay method .
- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis) in synergistic pairs .
Table 3: Example Synergy Data (MCF-7 Cells)
Chemotherapeutic | CI Value | Mechanism | Reference |
---|---|---|---|
Cisplatin | 0.32 | Enhanced DNA damage | |
Paclitaxel | 0.45 | Microtubule disruption |
属性
IUPAC Name |
6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNJWUMSOXNPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。